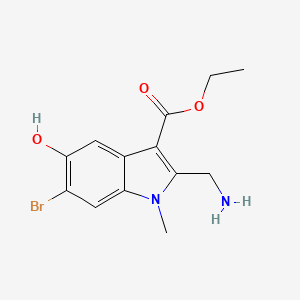

ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate

CAS No.: 1704066-67-0

Cat. No.: VC2748833

Molecular Formula: C13H15BrN2O3

Molecular Weight: 327.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704066-67-0 |

|---|---|

| Molecular Formula | C13H15BrN2O3 |

| Molecular Weight | 327.17 g/mol |

| IUPAC Name | ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methylindole-3-carboxylate |

| Standard InChI | InChI=1S/C13H15BrN2O3/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)16(2)10(12)6-15/h4-5,17H,3,6,15H2,1-2H3 |

| Standard InChI Key | FMMQXLSVJOTCGT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN |

| Canonical SMILES | CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN |

Introduction

Chemical Structure and Properties

Molecular Identity

Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1704066-67-0 |

| Molecular Formula | C₁₃H₁₅BrN₂O₃ |

| Molecular Weight | 327.17 g/mol |

| IUPAC Name | Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate |

The compound features an indole core with multiple functional groups: an ethyl ester at position 3, an aminomethyl group at position 2, a bromine atom at position 6, a hydroxyl group at position 5, and a methyl group on the nitrogen at position 1. This specific substitution pattern distinguishes it from other related indole derivatives and contributes to its unique chemical and biological properties.

Structural Features

The structural complexity of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate arises from its multiple functional groups:

-

The indole scaffold serves as the core structure, consisting of a benzene ring fused to a pyrrole ring

-

The aminomethyl group at position 2 introduces basic character and hydrogen bonding capabilities

-

The bromine at position 6 provides a site for potential coupling reactions and increases lipophilicity

-

The hydroxyl group at position 5 contributes to hydrogen bonding interactions

-

The ethyl ester at position 3 offers potential for further functionalization

-

The N-methyl group alters the electronic properties of the indole nitrogen

These structural elements create a molecule with diverse reactivity patterns and potential binding interactions with biological targets.

Synthesis and Purification

Purification Techniques

Purification of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically employs techniques such as recrystallization or chromatography to isolate the desired compound from by-products. Common purification methods include:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable solvents

-

Preparative high-performance liquid chromatography (HPLC)

-

Flash chromatography for larger-scale purification

The selection of purification method depends on the scale of synthesis, the nature of impurities present, and the required purity level for subsequent applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate. Expected key features in the NMR spectra include:

-

¹H NMR spectrum would show:

-

Signals for the ethyl group (triplet and quartet)

-

Singlet for the N-methyl group

-

Signals for the aminomethyl group

-

Aromatic protons from the indole ring

-

Hydroxyl proton (typically as a broad signal)

-

-

¹³C NMR spectrum would reveal:

-

Carbonyl carbon of the ester group

-

Aromatic carbons of the indole ring

-

Aliphatic carbons from the ethyl, N-methyl, and aminomethyl groups

-

These spectroscopic data are essential for confirming the structure and purity of the synthesized compound.

Mass Spectrometry

Mass spectrometry is valuable for confirming the molecular weight and structural features of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate. The expected molecular ion peak would appear at m/z 327, with characteristic isotope patterns due to the presence of bromine. Fragmentation patterns can provide additional structural confirmation through the identification of characteristic fragment ions.

Additional Analytical Techniques

Complete characterization of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate may also involve:

-

Infrared (IR) spectroscopy to identify functional groups

-

UV-visible spectroscopy to study absorption properties

-

X-ray crystallography for definitive three-dimensional structural determination

-

Elemental analysis to confirm elemental composition

These complementary techniques provide a comprehensive characterization profile of the compound.

Comparative Analysis with Related Compounds

Structural Comparisons

Comparing ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate with related compounds reveals important structural relationships that may influence biological activity and chemical reactivity:

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate | C₁₃H₁₅BrN₂O₃ | 327.17 g/mol | Contains simple aminomethyl group at position 2 |

| Ethyl 6-bromo-5-hydroxy-1-methyl-2-((((phenylthio)methyl)amino)methyl)-1H-indole-3-carboxylate | C₂₀H₂₁BrN₂O₃S | 449.4 g/mol | Contains more complex (phenylthio)methyl)amino)methyl group at position 2 |

| Ethyl-6-bromo-5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate | C₁₉H₁₈BrNO₃S | 420.33 g/mol | Contains phenylsulfanyl methyl substituent at position 2 |

| Ethyl 6-bromo-5-hydroxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate | C₂₄H₂₇BrN₂O₃ | 471.39 g/mol | Contains 2-methylpiperidin-1-yl methyl at position 2 and phenyl at N-1 |

| Ethyl 6-bromo-5-hydroxy-2-methyl-1H-indole-3-carboxylate | C₁₂H₁₂BrNO₃ | 298.13 g/mol | Contains only methyl at position 2 and unsubstituted N-1 |

This comparative analysis highlights the structural diversity within this class of compounds, with variations primarily at positions 1 and 2 of the indole scaffold .

Applications in Research and Development

Medicinal Chemistry Applications

Ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate has potential significance in medicinal chemistry due to several factors:

-

The indole scaffold is present in numerous natural products and pharmaceuticals, making this compound valuable in drug discovery and development

-

The presence of multiple functional groups provides opportunities for structure-activity relationship studies

-

The compound may serve as a lead structure for the development of biologically active molecules

-

Its structural complexity allows for selective modification to optimize pharmacological properties

Indole derivatives similar to ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate have shown diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.

Synthetic Utility

Beyond its potential biological applications, ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate may serve as a valuable synthetic intermediate:

-

The bromine at position 6 provides a handle for various coupling reactions (Suzuki, Sonogashira, etc.)

-

The ethyl ester can be transformed into other functional groups (amides, alcohols, acids)

-

The aminomethyl group allows for further functionalization through alkylation or acylation

-

The hydroxyl group can participate in etherification or esterification reactions

These reactive sites make the compound a versatile building block for the synthesis of more complex molecules.

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate is governed by its functional groups:

-

The primary amine (aminomethyl group) can undergo:

-

Nucleophilic substitution reactions

-

Amide formation

-

Reductive amination

-

Schiff base formation

-

-

The hydroxyl group can participate in:

-

Esterification

-

Etherification

-

Oxidation reactions

-

-

The ethyl ester group can undergo:

-

Hydrolysis to the carboxylic acid

-

Transesterification

-

Reduction to alcohol

-

Amidation

-

-

The bromine at position 6 facilitates:

-

Cross-coupling reactions (Suzuki, Stille, Negishi)

-

Metal-halogen exchange

-

Nucleophilic aromatic substitution under forcing conditions

-

This chemical versatility makes ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate a valuable compound for diverse synthetic applications.

Future Research Directions

Structure-Activity Relationship Studies

Future research on ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate may focus on:

-

Systematic modification of each functional group to establish structure-activity relationships

-

Investigation of the biological targets that interact with this compound

-

Computational studies to predict binding modes and optimize interactions

-

Development of analogues with improved pharmacological profiles

These studies would contribute to understanding the essential structural features required for biological activity.

Synthetic Methodology Development

Advances in synthetic approaches for ethyl 2-(aminomethyl)-6-bromo-5-hydroxy-1-methyl-1H-indole-3-carboxylate may include:

-

Development of more efficient and scalable synthetic routes

-

Application of green chemistry principles to reduce environmental impact

-

Exploration of novel catalytic methods for functionalization

-

Investigation of chemoenzymatic approaches for stereoselective synthesis

Improved synthetic methodologies would facilitate access to this compound and related derivatives for further studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume